molecular formula C20H22BrN3O2S B2860337 (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1217236-95-7

(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2860337
CAS No.: 1217236-95-7
M. Wt: 448.38
InChI Key: JGRIWMAZLCMXKV-CFRCJOIHSA-N
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Description

(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine moiety, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of a precursor containing a thiourea and a haloketone under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole precursor is replaced by morpholine.

    Attachment of the Methoxyphenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the thiazole ring.

    Formation of the Hydrobromide Salt: The final compound is often converted to its hydrobromide salt form by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride: Similar structure but different counterion.

    (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline sulfate: Another similar compound with a different counterion.

    (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline acetate: Similar compound with an acetate counterion.

Uniqueness

The uniqueness of (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide lies in its specific counterion, which can influence its solubility, stability, and biological activity. The hydrobromide form may offer distinct advantages in certain applications, such as improved bioavailability or enhanced interaction with biological targets.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S.BrH/c1-24-18-9-5-6-16(14-18)19-15-26-20(21-17-7-3-2-4-8-17)23(19)22-10-12-25-13-11-22;/h2-9,14-15H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRIWMAZLCMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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